molecular formula C8H9Cl2N3 B2378639 {6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride CAS No. 2172600-90-5

{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride

Cat. No.: B2378639
CAS No.: 2172600-90-5
M. Wt: 218.08
InChI Key: XQYBBSLMWFNEOZ-UHFFFAOYSA-N
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Description

{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H8ClN3·HCl It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the compound. The purification process often includes crystallization and filtration to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride
  • (6-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride
  • (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride

Uniqueness

{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3.ClH/c9-6-1-2-8-11-7(3-10)5-12(8)4-6;/h1-2,4-5H,3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYBBSLMWFNEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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